molecular formula C7H8O3 B13810018 Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate CAS No. 56666-81-0

Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate

Cat. No.: B13810018
CAS No.: 56666-81-0
M. Wt: 140.14 g/mol
InChI Key: MPPYNGGKWONKJZ-UHFFFAOYSA-N
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Description

Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate is a chemical compound with the molecular formula C₇H₈O₃ and a molecular weight of 140.137 g/mol . It is a bicyclic ester that features a unique oxabicyclo structure, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the (3 + 2) annulation of cyclopropenes with cyclopropylanilines using an organic or iridium photoredox catalyst and blue LED irradiation . This method yields good results for a broad range of cyclopropene derivatives.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis and catalysis can be applied to scale up the production process, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate involves its interaction with molecular targets through its ester and bicyclic structure. The compound can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxabicyclo[2.2.1]hept-5-ene-3-carboxylate: Another bicyclic ester with a different ring structure.

    Methyl 2-oxabicyclo[4.1.0]hept-3-ene-5-carboxylate: Features a larger bicyclic ring system.

Uniqueness

Methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

56666-81-0

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

methyl 2-oxabicyclo[3.1.0]hex-3-ene-4-carboxylate

InChI

InChI=1S/C7H8O3/c1-9-7(8)5-3-10-6-2-4(5)6/h3-4,6H,2H2,1H3

InChI Key

MPPYNGGKWONKJZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2C1C2

Origin of Product

United States

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